2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

Catalog No.
S823302
CAS No.
19178-21-3
M.F
C9H12N2O
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

CAS Number

19178-21-3

Product Name

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H2,1H3,(H,10,11,12)

InChI Key

POZNQGBUFZFKPQ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(CCCC2)C(=O)N1

Canonical SMILES

CC1=NC(=O)C2=C(N1)CCCC2

Isomeric SMILES

CC1=NC(=O)C2=C(N1)CCCC2

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol in Scientific Research

  • Chemical Databases:

    • PubChem () is a database of chemical information that includes a listing for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol (CID 135431271). While the page doesn't offer details on specific research applications, it provides information on the compound's structure, properties, and suppliers.
    • ChemSpider () is another database containing information on 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol (ID 56815). Similar to PubChem, it offers structural information and links to suppliers but lacks specific research applications.
  • Patent Literature:

    • A search for scientific literature on 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol might yield more specific results. However, such information may be limited due to confidentiality associated with patents.

Future Research Directions

Given the structural similarity of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol to other known bioactive quinazoline derivatives, potential research areas could include:

  • Investigation of its medicinal properties, such as anti-microbial, anti-cancer, or anti-inflammatory activity. Research on related quinazoline structures suggests these possibilities, but specific studies on 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol are needed for confirmation.
  • Studying its potential as a synthetic intermediate for the development of more complex quinazoline-based molecules with targeted biological activities.

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic organic compound classified under the quinazoline family. This compound features a bicyclic structure that includes a quinazoline core, characterized by a fused benzene and pyrimidine ring. Its molecular formula is C9H12N2OC_9H_{12}N_2O and it has a molecular weight of approximately 164.20 g/mol. The compound exhibits various functional groups, contributing to its versatility in

The reactivity of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attack at electrophilic centers.
  • Oxidation: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.

These reactions enable the synthesis of various derivatives and analogs that may exhibit enhanced biological properties.

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol has demonstrated notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound exhibits activity against various bacterial strains.
  • Anticancer Potential: Preliminary research indicates that it may inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects: There is evidence suggesting potential neuroprotective activities, making it a candidate for further investigation in treating neurodegenerative diseases.

These biological activities underscore its significance in pharmaceutical research .

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or amines, cyclization can yield the desired quinazoline structure.
  • Reduction Reactions: The conversion of corresponding quinazolinones to tetrahydro derivatives through reduction processes.
  • Multi-step Synthetic Routes: Involves several steps including formation of intermediates which are subsequently transformed into the final product.

These methods highlight the compound's synthetic accessibility and versatility in organic chemistry .

The applications of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol span various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting infections and cancers.
  • Chemical Research: Used as a building block in synthetic organic chemistry for creating more complex structures.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its antimicrobial properties.

These applications make it a valuable compound in both industrial and research settings .

Interaction studies involving 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Binding: Studies assessing its interaction with neurotransmitter receptors may elucidate its neuroprotective effects.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
5-Methylquinazolin-4(3H)-one0.70Exhibits strong antitumor activity
2-Methylquinazoline0.68Known for antibacterial properties
6-Methoxyquinazolin0.65Shows promise in anti-inflammatory applications
2-Methylpyrido[3,4-d]pyrimidin-4-one0.60Has distinct neuroprotective effects

The uniqueness of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol lies in its specific tetrahydro structure and diverse biological activities that differentiate it from these similar compounds .

The quinazoline scaffold was first described in the 19th century, with derivatives like 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol emerging more recently. Early synthetic routes for quinazolines involved cyclization of anthranilic acid derivatives. The specific synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol was reported in 2012 via a palladium-catalyzed reaction using 1-cyclohexene-1-carboxylic acid and acetamidine hydrochloride. Modifications to this method, including microwave-assisted and greener catalytic approaches, have since improved yields and reduced environmental impact.

Position within the Quinazoline Chemical Family

Quinazolines are classified as benzodiazines, with 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol belonging to the tetrahydroquinazolinone subgroup. Unlike fully aromatic quinazolines (e.g., gefitinib), its partially saturated structure enhances solubility and alters electronic properties, influencing binding to biological targets. Key comparisons include:

Property2-Methyl-5,6,7,8-tetrahydroquinazolin-4-olFully Aromatic Quinazoline (e.g., Quinazoline)
AromaticityPartially saturatedFully aromatic
Solubility (Log P)1.3 (predicted)2.1 (measured for quinazoline)
BioactivityTopoisomerase inhibitionEGFR kinase inhibition

Nomenclature and Classification

  • IUPAC Name: 2-Methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
  • Synonyms: 19178-21-3, 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol
  • Molecular Formula: C₉H₁₂N₂O
  • Classification: Heterocyclic compound, tetrahydroquinazolinone

The compound’s structure features a methyl group at position 2 and a hydroxyl group at position 4, with partial saturation of the benzene ring (Figure 1).

(Insert suggested figure: 2D structure from PubChem )

Significance in Heterocyclic Chemistry Research

Tetrahydroquinazolines bridge traditional quinazoline chemistry and modern drug design. Their saturated rings reduce planarity, potentially mitigating toxicity associated with intercalation into DNA. Recent studies highlight their role as:

  • Topoisomerase II inhibitors: Unlike etoposide, 6-amino-tetrahydroquinazolines inhibit topoII without inducing DNA cleavage, reducing genotoxic risks.
  • Antimicrobial agents: Derivatives exhibit activity against Staphylococcus aureus and Escherichia coli via kinase pathway modulation.
  • Precursors for functionalization: The hydroxyl and methyl groups enable regioselective modifications, aiding SAR studies.

Molecular Formula and Weight Analysis

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol possesses the molecular formula C₉H₁₂N₂O [1] [2] [3]. The compound exhibits a molecular weight of 164.20 to 164.21 daltons, as consistently reported across multiple chemical databases [1] [4] [7]. The monoisotopic mass has been precisely determined to be 164.094963 daltons [1].

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O [1] [2] [3]
Molecular Weight164.20-164.21 Da [1] [4] [7]
Monoisotopic Mass164.094963 Da [1]
Chemical Abstracts Service Number19178-21-3 [1] [2] [7]
Molecular Descriptor Locator NumberMFCD16872923 [6] [7]

The elemental composition reveals the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom [1] [2]. This molecular composition places the compound within the tetrahydroquinazoline family, representing a partially saturated derivative of the quinazoline heterocyclic system [1] [15].

Structural Characteristics and Conformation

The structural architecture of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is characterized by a bicyclic heterocyclic framework consisting of a fused benzene ring and a pyrimidine ring system [15] [18]. The compound features a saturated cyclohexane ring fused to the pyrimidine moiety, distinguishing it from the fully aromatic quinazoline parent structure [14] [15].

The structural representation can be expressed through multiple molecular notation systems. The Simplified Molecular Input Line Entry System notation is documented as "OC1=C2CCCCC2=NC(C)=N1" [2] [24], while the canonical Simplified Molecular Input Line Entry System appears as "CC1N=C2CCCCC2=C(O)N=1" [2].

Structural IdentifierValue
Simplified Molecular Input Line Entry SystemOC1=C2CCCCC2=NC(C)=N1 [2] [24]
Canonical Simplified Molecular Input Line Entry SystemCC1N=C2CCCCC2=C(O)N=1 [2]
International Chemical IdentifierInChI=1S/C9H12N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H2,1H3,(H,10,11,12) [2] [6]
International Chemical Identifier KeyPOZNQGBUFZFKPQ-UHFFFAOYSA-N [2] [6] [44]

The conformational behavior of tetrahydroquinazoline derivatives demonstrates significant flexibility due to the saturated cyclohexane portion of the molecular framework [14] [17]. High-level quantum chemistry calculations on related tetrahydroquinoline systems have revealed the existence of multiple stable conformations [14] [17]. The saturated ring system allows for conformational interconversion through low energy barriers, typically around 104 wavenumbers [14] [17].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-methyl-5,6,7,8-tetrahydroquinazolin-4-ol [1] [2]. Alternative International Union of Pure and Applied Chemistry designations include 2-methyl-5,6,7,8-tetrahydro-4-quinazolinol [7] and 2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one [6], reflecting the tautomeric equilibrium between the hydroxyl and ketone forms [35] [37].

The compound exhibits multiple synonymous designations across chemical literature and databases [1] [8]. These alternative names include 2-Methyl-5,6,7,8-tetrahydro-4(1H)-quinazolinone, 2-Methyl-5,6,7,8-tetrahydro-4(3H)-quinazolinone, and 5,6,7,8-Tetrahydro-2-methyl-4(3H)-quinazolinone [1]. The German nomenclature system designates the compound as 2-Methyl-5,6,7,8-tetrahydro-4(1H)-chinazolinon, while the French designation is 2-Méthyl-5,6,7,8-tétrahydro-4(1H)-quinazolinone [1].

Nomenclature SystemDesignation
International Union of Pure and Applied Chemistry Primary2-methyl-5,6,7,8-tetrahydroquinazolin-4-ol [1] [2]
International Union of Pure and Applied Chemistry Alternative2-methyl-5,6,7,8-tetrahydro-4-quinazolinol [7]
International Union of Pure and Applied Chemistry Tautomer2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one [6]
German2-Methyl-5,6,7,8-tetrahydro-4(1H)-chinazolinon [1]
French2-Méthyl-5,6,7,8-tétrahydro-4(1H)-quinazolinone [1]

Stereochemical Properties

The stereochemical analysis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol reveals an absence of stereogenic centers within the molecular framework [13] [20]. The compound exhibits achiral characteristics, as confirmed by multiple chemical databases and suppliers [13]. The saturated cyclohexane ring adopts conformational flexibility without generating asymmetric carbon atoms [14] [17].

Quinazoline derivatives can demonstrate axial chirality under specific substitution patterns, particularly when bulky substituents create restricted rotation around nitrogen-carbon bonds [21] [23]. However, the specific substitution pattern in 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol does not generate such stereochemical complexity [13] [20]. The compound maintains stereochemical uniformity across its molecular structure, distinguishing it from more complex quinazoline derivatives that exhibit optical activity [21] [23].

Stereochemical PropertyCharacteristic
Chiral CentersNone [13] [20]
Optical ActivityNone [13] [20]
Stereochemical DesignationAchiral [13]
Conformational FlexibilityPresent in saturated ring [14] [17]

Physicochemical Parameters

The physicochemical characterization of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol encompasses various fundamental properties that define its behavior under different conditions [24] [29]. The compound exists as a solid at room temperature, with specific storage recommendations indicating stability under inert atmosphere conditions [7] [24].

Solubility characteristics demonstrate limited aqueous solubility, with enhanced dissolution observed in organic solvents [26] [29]. Related quinazoline derivatives exhibit solubility patterns that increase with temperature and show greater dissolution in polar aprotic solvents such as dimethylformamide [26]. The compound requires careful handling during stock solution preparation, with recommendations for ultrasonic treatment to enhance dissolution [4].

Physical PropertyValue/CharacteristicReference
Physical StateSolid [7] [24]
Storage ConditionsInert atmosphere, room temperature [7] [24]
Aqueous SolubilityLimited [26] [29]
Organic Solvent CompatibilityEnhanced [26] [29]
Stock Solution Concentration10 millimolar recommended [4]

The thermal properties of structurally related tetrahydroquinoline compounds provide insight into expected behavior patterns [25] [28]. Similar compounds in this chemical class demonstrate melting points in the range of 15-17 degrees Celsius for tetrahydroquinoline derivatives, with boiling points approaching 249-250 degrees Celsius [25] [28]. The density of comparable structures approximates 1.06 grams per milliliter, with refractive indices near 1.5940 [28].

Structural Comparison with Related Quinazoline Derivatives

The structural comparison of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol with related quinazoline derivatives reveals significant variations in molecular architecture and functional properties [30] [31] [32]. The parent quinazoline structure (C₈H₆N₂) maintains full aromaticity with a molecular weight of 144.17 daltons, contrasting with the partially saturated tetrahydro derivative [31].

The methylquinazoline family demonstrates structural diversity through positional isomerism [31] [33]. 2-Methylquinazoline (C₉H₈N₂) exhibits a molecular weight of 144.17 daltons and maintains complete aromatic character [31]. The addition of the hydroxyl group at position 4 and the saturation of the benzene ring in 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol increases the molecular weight to 164.20 daltons while introducing significant conformational flexibility [1] [14].

CompoundMolecular FormulaMolecular Weight (Da)Saturation LevelFunctional Groups
QuinazolineC₈H₆N₂144.17Fully aromaticNone [31]
2-MethylquinazolineC₉H₈N₂144.17Fully aromaticMethyl [31]
2-Methyl-5,6,7,8-tetrahydroquinazolin-4-olC₉H₁₂N₂O164.20Partially saturatedMethyl, hydroxyl [1]
2-Methyl-4(3H)-quinazolinoneC₉H₈N₂O160.17Fully aromaticMethyl, ketone [29]

The tautomeric relationship between quinazolin-4-ol and quinazolin-4-one forms represents a fundamental structural feature within this chemical class [35] [37] [38]. The lactam-lactim tautomerism significantly influences the chemical reactivity and biological properties of these compounds [37]. In polar solvents, the lactam form (quinazolin-4-one) predominates, while non-polar environments favor the lactim form (quinazolin-4-ol) [36] [38].

XLogP3

0.5

Dates

Last modified: 08-15-2023

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